4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzyl alcohol.
Coupling reactions: Various biaryl compounds.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry:
Material science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its functional groups may interact with biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromobenzyl)oxy]benzaldehyde: Lacks the chlorine and methoxy groups.
4-[(4-Bromobenzyl)oxy]-3-chlorobenzaldehyde: Lacks the methoxy group.
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Lacks the chlorine group.
Uniqueness
The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPSFUCSQHKTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.